

# A Comparative Guide to ML390 and Other Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | ML390   |           |
| Cat. No.:            | B609164 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **ML390** with other prominent dihydroorotate dehydrogenase (DHODH) inhibitors. The information is curated to assist researchers and professionals in drug development in making informed decisions by presenting objective performance data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

### Introduction to DHODH Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine synthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is crucial for the proliferation of rapidly dividing cells, including cancer cells, which have a high demand for nucleotides for DNA and RNA synthesis.[1][2] Inhibition of DHODH has emerged as a promising therapeutic strategy for various diseases, particularly in oncology and autoimmune disorders.[2] ML390 is a potent and selective inhibitor of human DHODH that has demonstrated significant anti-leukemic activity by inducing differentiation in acute myeloid leukemia (AML) cells.[3][4] This guide compares ML390 to other well-characterized DHODH inhibitors: Brequinar, Leflunomide (and its active metabolite A77 1726/Teriflunomide), and ASLAN003.

# **Comparative Performance of DHODH Inhibitors**



The following tables summarize the in vitro potency of **ML390** and other DHODH inhibitors against the human DHODH enzyme and their efficacy in cellular assays, primarily in the context of acute myeloid leukemia (AML).

Table 1: In Vitro Enzymatic Inhibition of Human DHODH

| Compound                 | IC50 (nM)      | Reference(s) |
|--------------------------|----------------|--------------|
| ML390                    | 560            | [3]          |
| Brequinar                | 5.2 - 20       | [5][6]       |
| Leflunomide              | Weak inhibitor | [7]          |
| A77 1726 (Teriflunomide) | 1,250          | [7]          |
| ASLAN003 (Farudodstat)   | 35             | [8][9]       |

Table 2: Cellular Efficacy of DHODH Inhibitors in AML Cell Lines

| Compound                  | Cell Line(s)             | Endpoint                  | EC50/IC50<br>(μM)      | Reference(s) |
|---------------------------|--------------------------|---------------------------|------------------------|--------------|
| ML390                     | ER-HoxA9,<br>U937, THP-1 | Differentiation<br>(ED50) | ~2                     | [4][5]       |
| Brequinar                 | ER-HoxA9,<br>U937, THP-1 | Differentiation<br>(ED50) | ~1                     | [5]          |
| ASLAN003<br>(Farudodstat) | THP-1, MOLM-<br>14, KG-1 | Proliferation<br>(IC50)   | 0.152, 0.582,<br>0.382 | [9]          |
| ASLAN003<br>(Farudodstat) | THP-1, MOLM-<br>14, KG-1 | Differentiation<br>(EC50) | 0.028, 0.085,<br>0.056 | [10]         |

# **Signaling Pathways and Experimental Workflows**

**DHODH Inhibition Signaling Pathway** 



DHODH inhibition depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This leads to cell cycle arrest, induction of apoptosis, and in the context of AML, cellular differentiation. A key downstream effector of DHODH inhibition is the proto-oncogene c-Myc, which is destabilized upon pyrimidine depletion, leading to the upregulation of p21 and subsequent cell cycle arrest.[1][2]



Click to download full resolution via product page

Caption: Signaling pathway of DHODH inhibition leading to apoptosis and differentiation.

Experimental Workflow for Comparing DHODH Inhibitors



A typical workflow for comparing the efficacy of different DHODH inhibitors involves a series of in vitro and in vivo experiments.





Click to download full resolution via product page

Caption: Experimental workflow for comparing DHODH inhibitors.

# Experimental Protocols DHODH Enzyme Inhibition Assay (DCIP Method)

This assay measures the enzymatic activity of recombinant human DHODH by monitoring the reduction of the colorimetric reagent 2,6-dichloroindophenol (DCIP).

- · Reagents:
  - Recombinant human DHODH protein
  - Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
  - Coenzyme Q10 (CoQ10)
  - 2,6-dichloroindophenol (DCIP)
  - Dihydroorotic acid (DHO)
  - Test compounds (ML390 and others) dissolved in DMSO
- Procedure:
  - Prepare a reaction mixture containing the reaction buffer, CoQ10, and DCIP.
  - Add the test compounds at various concentrations to the wells of a 96-well plate.
  - Add the recombinant DHODH enzyme to each well and pre-incubate for 30 minutes at 25°C.
  - Initiate the reaction by adding the substrate, dihydroorotic acid.
  - Measure the decrease in absorbance at 600 nm over time using a microplate reader.



Calculate the percentage of inhibition for each compound concentration and determine the
 IC50 value by fitting the data to a dose-response curve.[6][9]

# **Cell Viability Assay (MTS Assay)**

This assay determines the number of viable cells in culture based on the reduction of the MTS tetrazolium compound by metabolically active cells.

- Materials:
  - AML cell lines (e.g., THP-1, MOLM-14, KG-1)
  - 96-well plates
  - Cell culture medium
  - MTS reagent
  - Test compounds
- Procedure:
  - Seed the AML cells into 96-well plates at a density of 5 x 10<sup>4</sup> cells/well and incubate overnight.
  - Treat the cells with a serial dilution of the test compounds for 48-72 hours.
  - Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
  - Measure the absorbance at 490 nm using a microplate reader.
  - Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.[11]

# Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.



#### Reagents:

- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- AML cells treated with DHODH inhibitors

#### Procedure:

- Induce apoptosis in AML cells by treating with the test compounds for a specified time (e.g., 72 hours).
- Harvest the cells and wash them with cold PBS.
- Resuspend the cells in 1X Binding Buffer.
- Add Annexin V-FITC and PI to the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.
- Analyze the cells by flow cytometry within 1 hour.[12][13]

# **Myeloid Differentiation Assay**

Differentiation of AML cells is assessed by measuring the expression of myeloid cell surface markers (CD11b and CD14) by flow cytometry and by the functional Nitroblue Tetrazolium (NBT) reduction assay.

- Flow Cytometry for CD11b/CD14 Expression:
  - Treat AML cells with DHODH inhibitors for 96 hours.
  - Harvest and wash the cells.
  - Stain the cells with fluorescently labeled antibodies against CD11b and CD14.
  - Analyze the percentage of CD11b and CD14 positive cells by flow cytometry.[8][10]
- NBT Reduction Assay:



- Treat AML cells with DHODH inhibitors for 96 hours.
- Incubate the cells with NBT solution and a stimulant (e.g., PMA) for 1 hour at 37°C.
- Count the number of cells containing blue formazan deposits (NBT positive) under a microscope.
- Calculate the percentage of NBT positive cells.[10][11]

# In Vivo AML Xenograft Model

This model evaluates the anti-leukemic efficacy of DHODH inhibitors in a living organism.

- Procedure:
  - Immunocompromised mice (e.g., NSG mice) are inoculated with human AML cells (e.g., MOLM-13, THP-1).
  - Once tumors are established or leukemia is disseminated, the mice are treated with the test compounds or vehicle control via oral gavage or other appropriate routes.
  - Tumor growth is monitored by measuring tumor volume, and disease progression is assessed by monitoring for signs of illness and by analyzing leukemic burden in peripheral blood, bone marrow, and spleen.
  - Survival of the mice is recorded.
  - Pharmacodynamic studies can be performed by measuring the levels of DHODH substrate (dihydroorotate) in plasma and tumor tissue to confirm target engagement.[14]
     [15]

# **Conclusion**

**ML390** is a valuable research tool for studying the effects of DHODH inhibition, particularly in the context of AML differentiation. While it may not be the most potent inhibitor in enzymatic assays when compared to compounds like Brequinar and ASLAN003, it demonstrates significant cellular activity in inducing differentiation. The choice of a DHODH inhibitor for a specific research or therapeutic application will depend on a variety of factors, including the



desired potency, pharmacokinetic properties, and the specific biological question being addressed. This guide provides the foundational data and methodologies to aid in this selection process and to facilitate further research into the therapeutic potential of DHODH inhibition.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flow cytometric analysis of membrane CD11b, CD11c and CD14 expression in acute myeloid leukaemia: relationships with monocytic subtypes and the concept of relative antigen expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. news-medical.net [news-medical.net]
- 9. researchgate.net [researchgate.net]
- 10. worthington-biochem.com [worthington-biochem.com]
- 11. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia
   PMC [pmc.ncbi.nlm.nih.gov]



- 15. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to ML390 and Other Dihydroorotate Dehydrogenase (DHODH) Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609164#comparing-ml390-to-other-dhodh-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com